molecular formula C15H18ClN3O4S B2584809 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 1286703-92-1

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B2584809
CAS No.: 1286703-92-1
M. Wt: 371.84
InChI Key: YJOFCDNAKPUOQH-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring two distinct heterocyclic moieties: a 3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl group and a 1,1-dioxo-1λ⁶-thiolan-3-yl (sulfolane) group. The 3-chlorophenyl substituent may influence electronic and steric properties, impacting binding interactions in biological or material applications.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S/c16-11-2-1-3-13(8-11)19-6-5-18(15(19)21)9-14(20)17-12-4-7-24(22,23)10-12/h1-3,8,12H,4-7,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOFCDNAKPUOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide exhibit significant anticancer properties. Studies have shown that imidazolidinone derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing imidazolidinone moieties have been studied for their ability to combat bacterial and fungal infections, making them candidates for further exploration in antibiotic development .

Neurological Applications

Preliminary studies indicate that similar compounds may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. The modulation of GABAergic activity has been noted, which is crucial for developing anxiolytic drugs .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a related compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth and an increase in apoptotic markers, suggesting that the compound could be a lead candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another investigation, a series of imidazolidinone derivatives were tested against various bacterial strains. The results indicated that certain modifications to the chemical structure enhanced antimicrobial activity, paving the way for new antibiotic formulations .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

Acetamide Backbone : Common to all compared compounds, enabling hydrogen bonding and coordination with biological targets or metal ions .

Aromatic Chlorophenyl Groups : The position and number of chlorine substituents modulate electronic effects and steric bulk.

Heterocyclic Moieties : Influence solubility, stability, and intermolecular interactions (e.g., hydrogen bonding, π-stacking).

Representative Analogues :

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a 3,4-dichlorophenyl group and thiazole ring. The dichloro substitution increases hydrophobicity compared to the monochloro substituent in the target compound. The thiazole ring (containing sulfur and nitrogen) differs from the imidazolidinone in the target, altering hydrogen-bonding capacity and conformational flexibility .

3-Chloro-N-phenyl-phthalimide (): Contains a chlorophenyl group fused to a phthalimide ring. The planar phthalimide system contrasts with the non-planar imidazolidinone in the target compound, affecting π-π interactions and crystallinity .

Physicochemical and Crystallographic Properties

Table 1: Structural and Physicochemical Comparison
Compound Chlorophenyl Substituent Heterocyclic Group Sulfur-containing Group Melting Point (K) Key Interactions
Target Compound 3-chloro 2-oxoimidazolidin-1-yl 1,1-dioxothiolan-3-yl Not reported N–H⋯O/N (predicted)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-dichloro Thiazol-2-yl None 459–461 N–H⋯N (R₂²(8) dimer)
3-Chloro-N-phenyl-phthalimide 3-chloro Phthalimide None Not reported π-π stacking, C–H⋯O
Key Observations :
  • Hydrogen Bonding: The target compound’s imidazolidinone and sulfolane groups may enable N–H⋯O/S interactions, similar to the N–H⋯N hydrogen bonds observed in ’s thiazole derivative .
  • Polarity: The sulfolane group in the target compound likely enhances aqueous solubility compared to non-sulfonated analogues.
  • Crystallinity: The rigid phthalimide system in promotes ordered crystal packing, whereas the flexible imidazolidinone and sulfolane moieties in the target compound may reduce crystallinity .

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a synthetic derivative belonging to the class of imidazolidinones. Its unique structural features, including the imidazolidinone ring and the thiolane moiety, suggest potential biological activities that warrant investigation. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 357.8 g/mol. The compound appears as a white to off-white powder, insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point ranges from 214°C to 216°C, indicating stability at elevated temperatures .

Synthesis

The synthesis of this compound typically involves a multistep process. The initial reaction between 3-(3-chlorophenyl)-2-oxoimidazolidine and N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide occurs in the presence of a strong base such as potassium tert-butoxide. This reaction leads to the formation of the imidazolidinone structure, which is pivotal for its biological activity.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

Antimicrobial Activity : Studies have shown that imidazolidinone derivatives possess antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Potential : Some derivatives have been evaluated for their anticancer properties. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition : The presence of specific functional groups allows these compounds to act as enzyme inhibitors. For example, certain imidazolidinones have been found to inhibit enzymes involved in key metabolic pathways, which could be beneficial for therapeutic applications .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Antimicrobial Efficacy : A study reported that a related imidazolidinone derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research : Another investigation focused on the anticancer effects of imidazolidinone derivatives in human breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through caspase activation .
  • Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that certain derivatives could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits AChE

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing the compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., 3-(3-chlorophenyl)-2-oxoimidazolidine) and amine-containing thiolane sulfonamide moieties. A typical approach involves:

  • Step 1 : Activate the carboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or DMF .
  • Step 2 : React with the amine under reflux (3–4 hours) with triethylamine as a base .
  • Optimization : Microwave-assisted synthesis (e.g., 100°C for 1 hour) can enhance reaction efficiency and yield compared to traditional reflux .
  • Purification : Recrystallization from methanol/acetone (1:1) improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the imidazolidinone and thiolane sulfonamide moieties. Key peaks include:
  • Imidazolidinone carbonyl at ~170 ppm (13C^{13}\text{C}) .
  • Sulfonamide S=O stretching at 1150–1300 cm1^{-1} (IR) .
  • X-ray Crystallography : Refinement with SHELXL (e.g., riding model for H-atoms, anisotropic displacement parameters for heavy atoms) resolves bond lengths and torsion angles. For example, twisted phenyl-thiazole dihedral angles (~61°) indicate steric strain .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability and pharmacophore interactions?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/SDD level to analyze bond angles (e.g., C1-C2-C3 = 121.4°) and torsion angles (e.g., C3-C2-C1-C6 = 0.9°), which influence molecular rigidity .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., anti-inflammatory enzymes). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
  • Contradiction Resolution : If experimental bioactivity contradicts docking results, re-evaluate protonation states or solvent effects in simulations .

Q. What strategies resolve discrepancies between in vitro bioactivity and computational predictions?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using:
  • Microsomal Assays : Measure lipid peroxidation (LP) and ethoxyresorufin-O-deethylase (EROD) activity to assess antioxidant effects .
  • DPPH Radical Scavenging : Compare IC50_{50} values with docking scores to identify false positives .
  • Crystallographic Validation : If a predicted binding pose conflicts with activity, resolve the crystal structure of the compound bound to the target (using SHELXPRO for phasing) .

Q. How can SHELX software improve refinement of the compound’s crystal structure?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve disorder in the thiolane sulfonamide group .
  • Refinement Steps :

Apply the TWIN/BASF commands in SHELXL for twinned crystals .

Use ISOR restraints for anisotropic displacement parameters of chlorine atoms .

Validate with Rint_\text{int} < 0.05 and wR2^2 < 0.15 .

  • Troubleshooting : If R-factors diverge, check for missed symmetry (PLATON’s ADDSYM) or solvent masking .

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